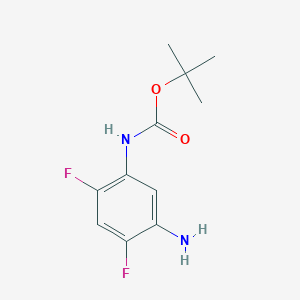

tert-butyl N-(5-amino-2,4-difluorophenyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(5-amino-2,4-difluorophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-9-5-8(14)6(12)4-7(9)13/h4-5H,14H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPOOOGXODOWIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl N 5 Amino 2,4 Difluorophenyl Carbamate

Established Reaction Pathways and Synthetic Strategies

Multi-Step Synthesis from Substituted Precursors

A common and reliable method for the synthesis of tert-butyl N-(5-amino-2,4-difluorophenyl)carbamate involves a multi-step sequence starting from a substituted nitrobenzene (B124822) derivative. This approach allows for the sequential and controlled introduction of the necessary functional groups. A representative synthetic scheme is outlined below:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 2,4-difluoro-5-nitroaniline | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Triethylamine (B128534) (TEA), Dichloromethane (B109758) (DCM) | tert-butyl N-(2,4-difluoro-5-nitrophenyl)carbamate |

| 2 | tert-butyl N-(2,4-difluoro-5-nitrophenyl)carbamate | H₂, Palladium on carbon (Pd/C), Ethanol (B145695) (EtOH) or Methanol (B129727) (MeOH) | This compound |

This multi-step approach is advantageous as it utilizes readily available starting materials and employs well-understood chemical transformations. The protection of the amino group with a tert-butoxycarbonyl (Boc) group in the first step ensures that the subsequent reduction of the nitro group does not affect the amino functionality.

Acylation Reactions and Amination Routes

Acylation is a key reaction in the synthesis of this compound, specifically for the introduction of the tert-butoxycarbonyl (Boc) protecting group. This is typically achieved by reacting a suitable aniline (B41778) precursor with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

The selection of the starting material for acylation is crucial. One common route involves the acylation of 2,4-difluoro-5-nitroaniline. The electron-withdrawing nature of the nitro group and the fluorine atoms can influence the reactivity of the amino group. The reaction is generally carried out in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) with a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.

Alternatively, amination routes can be employed where a suitable precursor is first functionalized with the carbamate (B1207046) group, followed by the introduction of the amino group. However, the more direct approach of acylating a pre-existing amino group is often preferred for its simplicity and efficiency.

Nucleophilic Aromatic Substitution in Fluorinated Systems

Nucleophilic aromatic substitution (SNAr) plays a significant role in the synthesis of the precursors required for producing this compound. The presence of two fluorine atoms on the aromatic ring, activated by an ortho/para electron-withdrawing group like a nitro group, makes the ring susceptible to nucleophilic attack.

While not directly involved in the final step of forming the target molecule from its immediate precursor, SNAr reactions are fundamental in the synthesis of the starting materials, such as 2,4-difluoro-5-nitroaniline. For instance, the synthesis of this precursor may involve the reaction of 1,2,4-trifluoro-5-nitrobenzene (B1295072) with ammonia (B1221849) or another aminating agent, where one of the fluorine atoms is displaced by the amino group. The regioselectivity of such reactions is governed by the electronic effects of the substituents on the aromatic ring. Recent studies have also explored concerted nucleophilic aromatic substitution (cSNAr) mechanisms, which can be relevant in these systems. nih.govresearchgate.net

Catalytic Reduction of Nitro-Aryl Precursors

The final and critical step in many synthetic routes to this compound is the reduction of a nitro-aryl precursor, typically tert-butyl N-(2,4-difluoro-5-nitrophenyl)carbamate. nih.gov Catalytic hydrogenation is the most widely employed method for this transformation due to its high efficiency, chemoselectivity, and the clean nature of the reaction, which produces water as the only byproduct.

A variety of catalysts can be used for this reduction, with palladium on carbon (Pd/C) being a common choice. Other catalysts such as platinum(IV) oxide (PtO₂) or Raney nickel can also be effective. wikipedia.org The reaction is typically carried out under a hydrogen atmosphere in a protic solvent like ethanol or methanol. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Alternative reducing agents to catalytic hydrogenation include metals in acidic media (e.g., iron in acetic acid) or other chemical reducing agents like tin(II) chloride. wikipedia.org However, catalytic hydrogenation is often preferred for its milder reaction conditions and higher yields. mdpi.comunimi.itgoogle.com

Optimization of Synthetic Protocols

Yield Enhancement and Purity Improvement

Several factors can be adjusted to enhance the yield and improve the purity of this compound. In the acylation step, careful control of the stoichiometry of the reagents, particularly the amount of (Boc)₂O and the base, is important to ensure complete reaction and minimize the formation of byproducts. The reaction temperature and time are also critical parameters that can be optimized.

For the catalytic reduction of the nitro group, the choice of catalyst, solvent, hydrogen pressure, and reaction temperature can significantly impact the reaction's efficiency and selectivity. For instance, the catalyst loading can be optimized to achieve a balance between reaction rate and cost. The solvent system can also influence the solubility of the starting material and the product, which can affect the reaction rate and ease of product isolation.

Purification of the final product is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is crucial for obtaining a highly pure product with a good recovery rate. The optimization of these purification techniques is essential for meeting the stringent purity requirements for the use of this compound as a pharmaceutical intermediate.

| Parameter | Optimization Strategy |

| Acylation Reaction | |

| Reagent Stoichiometry | Precise control of (Boc)₂O and base to drive the reaction to completion. |

| Solvent | Use of inert solvents like DCM or THF to prevent side reactions. |

| Temperature | Optimization of reaction temperature to balance reaction rate and selectivity. |

| Catalytic Reduction | |

| Catalyst | Selection of an appropriate catalyst (e.g., Pd/C) and optimization of its loading. |

| Hydrogen Pressure | Adjustment of hydrogen pressure to ensure efficient reduction. |

| Solvent | Choice of a suitable solvent (e.g., ethanol, methanol) for optimal solubility and reactivity. |

| Purification | |

| Recrystallization | Selection of an appropriate solvent system for effective purification and high recovery. |

| Chromatography | Optimization of the stationary and mobile phases for efficient separation. |

By systematically optimizing these parameters, it is possible to develop a robust and efficient process for the synthesis of high-purity this compound.

Investigation of Reaction Conditions and Solvent Effects

The efficiency of the N-Boc protection of aromatic amines is significantly influenced by the chosen reaction conditions and solvent system. For electron-deficient anilines, such as those containing fluorine atoms, the reduced nucleophilicity of the amino group can lead to slower reaction rates. To overcome this, various bases and solvents have been investigated.

Commonly, the reaction is carried out using di-tert-butyl dicarbonate (Boc₂O) as the Boc-protecting agent in the presence of a base. The choice of base and solvent can have a marked impact on the reaction yield and time. For instance, the use of aprotic solvents like dichloromethane (DCM) in conjunction with a base such as triethylamine (TEA) is a widely adopted method. The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can further accelerate the reaction.

Recent studies have highlighted the beneficial effect of alcoholic solvents on the rate of Boc protection of aromatic amines. It has been observed that solvents like methanol can significantly enhance the reaction rate, even in the absence of a base. This is attributed to the ability of the alcohol to stabilize the transition state of the reaction.

The impact of different solvent and base combinations on the Boc protection of anilines is summarized in the interactive data table below.

| Solvent System | Base | Typical Reaction Time | Yield | Notes |

| Dichloromethane (DCM) | Triethylamine (TEA) | 4-12 hours | Good | A standard and widely used method. |

| Tetrahydrofuran (THF) | Sodium Bicarbonate | 8-16 hours | Moderate | Often used in biphasic systems with water. |

| Acetonitrile (B52724) | DMAP (catalytic) | 2-6 hours | Excellent | DMAP can significantly accelerate the reaction. |

| Methanol | None | 1-4 hours | Excellent | Alcoholic solvents can act as both solvent and catalyst, accelerating the reaction even without an external base. |

| Water/Acetone | None | 0.5-2 hours | Excellent | A green and efficient catalyst-free method has been reported for various amines, affording high yields in short reaction times. nih.gov |

Scale-Up Considerations for Laboratory to Industrial Synthesis

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several critical considerations. These include process safety, cost-effectiveness, and regulatory compliance.

One of the primary safety concerns during the scale-up of Boc protection reactions is the potential for thermal runaway. The reaction between the amine and Boc anhydride (B1165640) is exothermic, and the decomposition of Boc anhydride can also release significant amounts of heat and gas (carbon dioxide and isobutylene). Therefore, careful control of the reaction temperature through efficient heat exchange systems is paramount. The use of semi-batch or continuous flow reactors can offer better temperature control compared to large batch reactors.

Regulatory compliance, particularly with guidelines from agencies like the FDA and EPA, necessitates a well-characterized and controlled manufacturing process. This includes stringent control over impurities and byproducts. The choice of synthetic route and purification methods must be carefully considered to ensure the final product meets the required purity standards.

Emerging Synthetic Approaches

The field of organic synthesis is constantly evolving, with new methodologies being developed to improve the efficiency, selectivity, and environmental footprint of chemical transformations. The synthesis of this compound is no exception, with several emerging approaches showing promise.

Novel Catalyst Systems for Carbamate Formation

Recent research has focused on the development of novel catalyst systems to facilitate the N-Boc protection of amines, particularly for less reactive substrates like electron-deficient anilines. Lewis acids such as zinc chloride have been shown to promote the efficient Boc protection of a variety of amines under mild conditions. niscpr.res.in These catalysts activate the Boc anhydride, making it more susceptible to nucleophilic attack by the amine.

Heterogeneous catalysts, such as Amberlite-IR 120 resin, are also gaining traction. derpharmachemica.com These solid-supported catalysts offer several advantages, including ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions. The use of such catalysts aligns with the principles of green chemistry by reducing waste and simplifying work-up procedures.

The table below presents a comparison of different catalyst systems for the N-Boc protection of anilines.

| Catalyst System | Reaction Conditions | Advantages | Disadvantages |

| DMAP (homogeneous) | Room temperature, various organic solvents | High efficiency, fast reaction rates. | Difficult to remove from the reaction mixture. |

| Zinc Chloride (Lewis acid) | Mild conditions, typically in dichloromethane. niscpr.res.in | Effective for a wide range of amines, including some deactivated ones. niscpr.res.in | Stoichiometric amounts may be required. |

| Amberlite-IR 120 (heterogeneous) | Room temperature, solvent-free or in DCM. derpharmachemica.com | Easy to separate and recycle, environmentally friendly. derpharmachemica.com | May have lower activity for highly deactivated amines. |

Chemo- and Regioselective Synthesis Techniques

For a molecule like 5-amino-2,4-difluorophenylamine, which has two amino groups with different electronic environments, achieving regioselective protection is a significant challenge. The amino group at the 5-position is generally more nucleophilic than the one at the 1-position due to the electronic effects of the fluorine atoms. This inherent difference in reactivity can be exploited to achieve selective mono-Boc protection.

By carefully controlling the reaction conditions, such as using a stoichiometric amount of the protecting agent and a suitable solvent, it is possible to favor the protection of the more reactive amino group. For instance, reacting the diamine with one equivalent of Boc anhydride at low temperatures can lead to the preferential formation of the desired mono-protected product.

Furthermore, substrate-directed approaches can be employed to enhance regioselectivity. For example, the use of a sulfamate (B1201201) protecting group on one aniline has been shown to direct radical amination to the ortho position through noncovalent interactions, offering a novel strategy for regiocontrol. nih.govacs.orgnih.gov While not a direct Boc protection, this highlights the potential of using directing groups to achieve high selectivity in the functionalization of phenylenediamines.

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles to the synthesis of this compound is an area of growing importance. The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes.

One key principle is the use of safer solvents and auxiliaries. The development of catalyst-free N-Boc protection methods in water or water-acetone mixtures represents a significant step in this direction. nih.gov These methods avoid the use of volatile and often toxic organic solvents, reducing the environmental impact of the synthesis.

Another important principle is catalysis. The use of recyclable heterogeneous catalysts, as mentioned earlier, not only simplifies the process but also minimizes waste. Furthermore, the development of catalytic systems that can operate under milder conditions (lower temperatures and pressures) reduces energy consumption.

Derivatization and Analog Synthesis from Tert Butyl N 5 Amino 2,4 Difluorophenyl Carbamate

Synthesis of Amide and Urea (B33335) Derivatives

The nucleophilic primary amino group of tert-butyl N-(5-amino-2,4-difluorophenyl)carbamate is readily available for acylation and reaction with isocyanates to form amide and urea derivatives, respectively. The tert-butoxycarbonyl (Boc) group remains stable under the typical conditions used for these transformations, allowing for selective derivatization of the free amine.

Amide synthesis is generally achieved by reacting the parent carbamate (B1207046) with a carboxylic acid or its activated derivatives, such as acid chlorides or anhydrides. When using a carboxylic acid, coupling agents are often employed to facilitate the reaction. A general one-step method involves refluxing an equimolar quantity of a substituted aniline (B41778) with an amino acid ester in methanol (B129727) to yield the corresponding amide derivative. sphinxsai.com Another common approach involves the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) to condense the amine with a carboxylic acid. nih.gov

Urea derivatives are synthesized by the reaction of the primary amine with an isocyanate. This reaction is typically straightforward and proceeds under mild conditions. For instance, unsymmetrical ureas can be prepared by reacting an amine with an isocyanate in a suitable solvent like diethyl ether. mdpi.com The use of phosgene (B1210022) or its safer equivalents can also be employed to generate isocyanate intermediates in situ, which then react with another amine to form the urea linkage. nih.gov A variety of methods exist for the synthesis of unsymmetrical ureas, reflecting the importance of this functional group in medicinal chemistry. mdpi.comorganic-chemistry.org

| Derivative Type | Reagent Class | Specific Examples | Typical Conditions |

|---|---|---|---|

| Amide | Carboxylic Acid Derivatives | Acetyl chloride, Benzoyl chloride | Base (e.g., triethylamine), aprotic solvent |

| Amide | Carboxylic Acids + Coupling Agents | Substituted benzoic acids + EDCI/HOBt | Anhydrous solvent (e.g., DCM, DMF) |

| Urea | Isocyanates | Phenyl isocyanate, Alkyl isocyanates | Aprotic solvent (e.g., diethyl ether, THF) |

Formation of Substituted Anilines and Heterocyclic Compounds

The tert-butoxycarbonyl (Boc) protecting group on the carbamate is susceptible to cleavage under acidic conditions. This deprotection step unmasks the second amino group, yielding a substituted 2,5-difluoro-1,4-phenylenediamine. This diamine is a valuable precursor for the synthesis of more complex substituted anilines and various heterocyclic compounds.

The removal of the Boc group is typically accomplished using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). nih.gov The resulting diamine can then undergo further reactions. For example, one of the amino groups can be selectively acylated, alkylated, or used in other functional group transformations to produce a variety of substituted anilines.

Furthermore, the 1,4-diamine structure of the deprotected intermediate is a key building block for the synthesis of heterocyclic rings. Condensation reactions with dicarbonyl compounds (e.g., 1,2- or 1,3-dicarbonyls) or their equivalents can lead to the formation of various heterocyclic systems. For example, reaction with a β-ketoester could potentially lead to the formation of a benzodiazepine (B76468) ring system, while reaction with α-dicarbonyl compounds can yield quinoxalines. The specific reaction conditions and the choice of the condensation partner determine the nature of the resulting heterocyclic product.

Modifications of the Tert-Butyl Group

Direct chemical modification of the tert-butyl group itself within the this compound molecule is not a common synthetic strategy due to the high stability of the C-C and C-H bonds in the alkyl group. Instead, modifications in this region of the molecule are typically achieved by complete removal of the tert-butoxycarbonyl (Boc) group and its replacement with other functionalities.

The cleavage of the Boc group, as mentioned previously, is a standard procedure in peptide synthesis and for the deprotection of amines. acsgcipr.org This process generates a free amine from the carbamate. This newly liberated amino group can then be derivatized in numerous ways, effectively replacing the original Boc group with a different moiety. For instance, it can be reacted with other chloroformates (e.g., benzyl (B1604629) chloroformate) to form different carbamates, or with sulfonyl chlorides to produce sulfonamides. It can also be acylated to form amides or alkylated to yield secondary or tertiary amines. This strategy of deprotection followed by re-functionalization allows for the introduction of a wide variety of groups in place of the original Boc group, thereby enabling the synthesis of a diverse library of analogs.

| Reagent for Derivatization | Resulting Functional Group |

|---|---|

| Benzyl chloroformate (Cbz-Cl) | Benzyloxycarbonyl (Cbz) carbamate |

| Tosyl chloride (Ts-Cl) | Tosylamide (sulfonamide) |

| Acetic anhydride (B1165640) | Acetamide |

| Alkyl halides (e.g., methyl iodide) | N-alkylated amine |

Structure-Reactivity Relationship Studies of Derived Compounds

The synthesis of various derivatives from this compound allows for the systematic study of structure-reactivity relationships. The electronic properties of the substituted phenyl ring, influenced by the two fluorine atoms, play a significant role in the reactivity of the molecule and its derivatives. Fluorine atoms are strongly electron-withdrawing through the inductive effect, which decreases the basicity and nucleophilicity of the amino groups. This can affect the rates and outcomes of subsequent derivatization reactions.

By creating a library of amide and urea derivatives, for example, researchers can investigate how changes in the substituents on the acyl or urea portion of the molecule affect its chemical properties. For instance, the introduction of electron-donating or electron-withdrawing groups on a benzamide (B126) derivative could modulate the electronic environment of the entire molecule, influencing its reactivity in further chemical transformations or its interaction with biological targets.

Studies on similar classes of compounds, such as substituted benzamido phenylcarbamates, have shown that the nature and position of substituents can significantly impact their biological activity. nih.gov For derivatives of this compound, the fluorine atoms are expected to enhance metabolic stability and potentially influence binding affinity to target proteins through hydrogen bonding or other non-covalent interactions. Systematic derivatization and subsequent evaluation of the compounds' chemical and physical properties are crucial for understanding these structure-reactivity relationships.

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complex Structure Determination

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of individual atoms, their connectivity, and the stereochemistry of the molecule.

In the analysis of tert-butyl N-(5-amino-2,4-difluorophenyl)carbamate, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to each type of proton in the molecule. The tert-butyl group would produce a prominent singlet peak around 1.5 ppm, integrating to nine protons. rsc.org The protons on the aromatic ring would appear as complex multiplets in the aromatic region (typically 6.5-8.0 ppm) due to proton-proton and proton-fluorine couplings. The protons of the primary amine (-NH₂) and the carbamate (B1207046) (-NH) would appear as broad singlets, with chemical shifts that can be influenced by solvent and concentration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -C(CH₃)₃ | ~1.5 (singlet, 9H) | ~28 |

| -C (CH₃)₃ | - | ~80 |

| C=O | - | ~153 |

| Aromatic C-H | ~6.5 - 7.5 (multiplets) | ~105 - 125 |

| Aromatic C-F | - | ~145 - 160 (with large C-F coupling) |

| Aromatic C-N | - | ~120 - 145 |

| Carbamate N-H | Variable (broad singlet, 1H) | - |

| Amine N-H | Variable (broad singlet, 2H) | - |

Mass Spectrometry Fragmentation Analysis and High-Resolution Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.

For this compound, High-Resolution Mass Spectrometry (HRMS) would be used to determine its exact mass with high precision. This allows for the calculation of its elemental formula, providing definitive confirmation of its chemical identity.

The fragmentation pattern in tandem mass spectrometry (MS/MS) is particularly informative for molecules containing the tert-butoxycarbonyl (t-Boc) protecting group. doaj.org Upon ionization, a characteristic fragmentation pathway involves the loss of isobutylene (B52900) (C₄H₈, 56 Da) from the tert-butyl group, followed by the loss of carbon dioxide (CO₂, 44 Da). nih.gov This sequential loss results in a total neutral loss of 100 Da from the molecular ion, which is a diagnostic signature for t-Boc protected amines. doaj.orgnih.gov Other fragmentations would involve cleavages of the aromatic ring, providing further structural information.

Table 2: Expected Mass Spectrometry Fragments for this compound

| Fragment Description | Proposed Structure / Neutral Loss | Expected m/z |

| Molecular Ion | [M+H]⁺ | 261.12 |

| Loss of Isobutylene | [M+H - C₄H₈]⁺ | 205.06 |

| Loss of t-Boc group | [M+H - C₅H₈O₂]⁺ | 161.05 |

| Resulting Aniline (B41778) | [H₂N-C₆H₂F₂-NH₂ + H]⁺ | 145.05 |

X-ray Crystallography for Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure can be generated.

A successful crystallographic analysis of this compound would provide a wealth of information. It would confirm the connectivity of all atoms and provide precise measurements of bond lengths, bond angles, and torsion angles. nih.gov This data reveals the molecule's preferred conformation in the solid state, including the planarity of the phenyl ring and the orientation of the carbamate and amino substituents. mdpi.com

Furthermore, X-ray crystallography elucidates intermolecular interactions that govern the crystal packing. nih.gov For this compound, hydrogen bonding is expected to be a dominant interaction. The hydrogen atoms on the carbamate (-NH) and the primary amine (-NH₂) can act as hydrogen bond donors, while the oxygen atom of the carbamate carbonyl and the nitrogen of the amino group can act as acceptors. nih.gov These interactions create a network that stabilizes the crystal lattice. nih.govresearchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound would exhibit several key absorption bands. The N-H stretching vibrations of the primary amine and the secondary amide (carbamate) would appear as distinct bands in the 3200-3500 cm⁻¹ region. A strong absorption band corresponding to the C=O stretch of the carbamate group would be prominent around 1680-1720 cm⁻¹. The C-N stretching and N-H bending vibrations would be found in the 1500-1650 cm⁻¹ range. Vibrations associated with the difluorophenyl ring, including C=C stretching and C-H bending, would appear in the fingerprint region (below 1600 cm⁻¹). Strong bands corresponding to the C-F stretching vibrations are also expected, typically in the 1100-1300 cm⁻¹ region.

Raman spectroscopy provides complementary information and is particularly useful for identifying vibrations of non-polar bonds. researchgate.net The symmetric vibrations of the aromatic ring would be expected to produce strong signals in the Raman spectrum.

Table 3: Predicted FTIR Absorption Bands for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Carbamate (N-H) | Stretching | 3200 - 3400 |

| Carbamate (C=O) | Stretching | 1680 - 1720 |

| Aromatic Ring (C=C) | Stretching | 1450 - 1600 |

| C-F | Stretching | 1100 - 1300 |

| t-Butyl (C-H) | Stretching | 2850 - 2980 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of the final product and for the assessment of its purity. nih.gov Thin-Layer Chromatography (TLC) is typically used for rapid monitoring of reaction progress and for determining appropriate solvent systems for column chromatography.

For the purification of this compound, column chromatography on silica (B1680970) gel is a standard method. A solvent mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) would be used as the mobile phase. nih.gov The polarity of the eluent is gradually increased to separate the desired product from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the final purity of the compound with high accuracy. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (such as acetonitrile (B52724) or methanol), is commonly employed for compounds of this nature. A UV detector would be used to monitor the elution, and the purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. researchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Methods such as Density Functional Theory (DFT) are frequently employed to determine the electronic structure and energetic properties of organic compounds like tert-butyl N-(5-amino-2,4-difluorophenyl)carbamate. mdpi.com These calculations reveal how electrons are distributed within the molecule and provide quantitative measures of its stability and reactivity.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap typically indicates higher chemical reactivity and susceptibility to electronic excitation. nih.gov Furthermore, the spatial distribution of these frontier orbitals highlights the regions of the molecule most likely to act as electron donors (HOMO) or electron acceptors (LUMO) in chemical reactions. Other calculated parameters, such as the molecular electrostatic potential (MEP), map the charge distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is crucial for predicting non-covalent interactions. mdpi.com

Table 1: Key Electronic Properties and Their Significance

| Calculated Property | Significance for the Molecule |

|---|---|

| HOMO Energy | Indicates the molecule's ability to donate electrons. Higher energy corresponds to a better electron donor. |

| LUMO Energy | Indicates the molecule's ability to accept electrons. Lower energy corresponds to a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Relates to the chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Dipole Moment (μ) | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution, identifying sites for electrophilic and nucleophilic attack. |

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule dictates its physical and chemical properties. Conformational analysis is a computational technique used to identify the most stable spatial arrangements (conformers) of a molecule by mapping its potential energy surface (PES). chemrxiv.org For this compound, this analysis is particularly important due to the rotational freedom around several single bonds, such as those in the carbamate (B1207046) linker and the tert-butyl group.

By systematically rotating these bonds and calculating the corresponding energy, a PES can be generated. The low-energy regions on this surface correspond to stable conformers, with the lowest point being the global minimum energy conformation. nih.gov This analysis helps understand the molecule's preferred shape in different environments and is a critical prerequisite for other computational studies, such as molecular docking, as the biological activity of a molecule is often dependent on a specific conformation. upenn.edu Studies on similar carbamate-containing molecules have shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. nih.gov

Table 2: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Description |

|---|---|

| C(phenyl)-N(carbamate)-C(carbonyl)-O(ester) | Determines the orientation of the carbamate group relative to the difluorophenyl ring. |

| N(carbamate)-C(carbonyl)-O(ester)-C(tert-butyl) | Defines the orientation of the tert-butyl group relative to the carbonyl plane. |

| C(phenyl)-C(phenyl)-N(amino)-H | Describes the orientation and planarity of the amino group attached to the ring. |

Reaction Mechanism Pathway Exploration using Computational Methods

Computational chemistry can elucidate the step-by-step mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis, such as the reaction between 5-amino-2,4-difluoroaniline and di-tert-butyl dicarbonate (B1257347). vulcanchem.com By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed.

Table 3: Components of a Computed Reaction Pathway

| Component | Description |

|---|---|

| Reactants (R) | The starting materials of the reaction. |

| Transition State (TS) | The highest energy structure along the reaction coordinate, representing the energy barrier. |

| Intermediate (I) | A metastable species formed during the reaction between two transition states. |

| Products (P) | The final materials formed in the reaction. |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state (E_TS - E_R). |

| Reaction Energy (ΔE) | The overall energy change between products and reactants (E_P - E_R). |

Molecular Docking Simulations for Ligand-Target Interactions (within academic research context, non-clinical)

Molecular docking is a computational simulation that predicts how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. nih.govmdpi.com This technique is instrumental in academic research for generating hypotheses about the potential biological activity and mechanism of action of novel compounds.

The process involves placing the ligand in various orientations and conformations within the protein's binding pocket and using a scoring function to estimate the binding affinity for each pose. nih.gov The results can identify the most likely binding mode and highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. researchgate.net For example, academic studies on other carbamate derivatives have used docking to explore their potential as inhibitors of enzymes like fatty acid amide hydrolase (FAAH) or cyclooxygenase (COX), providing a rationale for observed biological activities. nih.gov

Table 4: Typical Outputs from a Molecular Docking Simulation

| Parameter | Description |

|---|---|

| Target Protein | The specific protein (e.g., an enzyme or receptor) being investigated. |

| Binding Site | The specific pocket or cavity on the protein where the ligand is predicted to bind. |

| Binding Affinity / Docking Score | A numerical score (e.g., in kcal/mol) that estimates the strength of the ligand-protein interaction. |

| Binding Pose | The predicted 3D orientation and conformation of the ligand within the binding site. |

| Key Interacting Residues | The specific amino acids in the protein that form significant interactions with the ligand. |

Prediction of Spectroscopic Properties from First Principles

Quantum chemical methods can accurately predict various spectroscopic properties from first principles (ab initio). This is highly valuable for confirming the identity and structure of a synthesized compound by comparing theoretical spectra with experimental measurements. For this compound, techniques like DFT can be used to calculate vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. nih.gov

The calculated vibrational frequencies correspond to the peaks observed in infrared (IR) and Raman spectra, allowing for the assignment of specific spectral bands to the stretching or bending motions of particular functional groups. nih.gov Similarly, predicted NMR chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can be correlated with experimental NMR data to provide a detailed confirmation of the molecular structure. A strong agreement between the predicted and experimental spectra provides high confidence in the structural assignment of the molecule.

Table 5: Comparison of Theoretical and Experimental Spectroscopic Data

| Spectroscopic Technique | Calculated Parameter | Experimental Correlate | Purpose |

|---|---|---|---|

| Infrared (IR) / Raman | Vibrational Frequencies (cm⁻¹) | Absorption/Scattering Peaks | Assigning functional group vibrations and confirming structural integrity. |

| NMR | Chemical Shifts (ppm) | Resonance Peaks | Confirming the chemical environment of each nucleus and overall molecular connectivity. |

| UV-Visible | Electronic Transitions (nm) | Absorption Maxima (λ_max) | Understanding electronic structure and predicting the molecule's response to UV-Vis light. |

Applications in Chemical Research and Development Excluding Clinical

Role as a Synthetic Building Block for Complex Organic Molecules

The primary application of tert-butyl N-(5-amino-2,4-difluorophenyl)carbamate in research and development is its function as a foundational building block for constructing complex, high-value organic molecules, particularly kinase inhibitors for oncological research. The tert-butyloxycarbonyl (Boc) protecting group on one amine allows for selective reaction at the free amino group, while the fluorine atoms on the phenyl ring can enhance the metabolic stability and binding affinity of the final target molecule. vulcanchem.com

A significant example of its use is in the synthesis of pan-RAF inhibitors. The compound is a key intermediate in the synthesis of LY3009120, a potent pan-RAF inhibitor that has been investigated for its activity against BRAF or RAS mutant tumors. nih.gov In the synthetic route, the free amino group of this compound is typically acylated or used in a coupling reaction to build a more complex urea (B33335) or amide structure. Subsequent removal of the Boc protecting group then allows for further functionalization at the other nitrogen atom, leading to the final intricate structure of the inhibitor.

The utility of the aminodifluorophenyl scaffold, for which this compound is a precursor, is further highlighted in the development of other kinase inhibitors. For instance, the B-Raf(V600E) inhibitor PLX4720 incorporates a 2,4-difluorophenyl moiety, underscoring the importance of this structural unit in targeting specific kinase domains. nih.govnih.gov Similarly, the synthesis of the third-generation EGFR inhibitor, Osimertinib (B560133), relies on a related Boc-protected aniline (B41778) intermediate, demonstrating the broad applicability of this class of building blocks in creating targeted therapies for pre-clinical investigation. researchgate.netatlantis-press.comatlantis-press.com

Contributions to Novel Synthetic Methodology Development

While this compound is not typically the subject of studies aimed at creating fundamentally new reaction types, its use in complex syntheses showcases the application of modern synthetic methodologies. The preparation and subsequent elaboration of this molecule are exercises in chemoselectivity and functional group manipulation, which are central to contemporary organic synthesis.

The initial synthesis of the compound itself involves the selective protection of one amino group in 5-amino-2,4-difluoroaniline with di-tert-butyl dicarbonate (B1257347) (Boc₂O), a standard but critical technique in multi-step synthesis. vulcanchem.com Furthermore, its application as a building block for kinase inhibitors often involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. A related compound, tert-butyl (2,4-difluorophenyl)carbamate, is known to participate in such reactions to introduce new aryl groups, a strategy that is vital for building the complex scaffolds of modern pharmaceutical candidates. vulcanchem.com The use of these established, powerful reactions on substrates like this compound helps refine their scope and demonstrate their utility in the context of complex target-oriented synthesis.

Investigation of Biological Activity in Pre-clinical Models (e.g., antimicrobial, enzyme inhibition without clinical data)

The primary pre-clinical application of this compound is as an intermediate for the synthesis of potent and selective enzyme inhibitors. As detailed in section 7.1, its derivatives have been specifically designed as inhibitors of RAF kinases, which are key enzymes in the RAS-RAF-MEK-MAPK signaling pathway. nih.gov The difluorophenyl portion of the molecule is often crucial for binding to the target enzyme's active site. Related difluorophenyl-containing structures have also been used to synthesize inhibitors for other enzymes, such as β-secretase (BACE1), demonstrating the versatility of this chemical motif in designing enzyme-targeted molecules. nih.gov

In addition to enzyme inhibition, derivatives of fluorinated phenylcarbamates have been investigated for their antimicrobial properties in pre-clinical models. While direct antimicrobial testing data for this compound is not prominent, studies on structurally related meta- and para-alkoxyphenylcarbamates show that the presence and position of fluorine atoms significantly influence their activity against various microbes. nih.govnih.gov

For example, certain fluorinated phenylcarbamates have shown inhibitory activity against Escherichia coli and Candida albicans. The activity is often dependent on the lipophilicity of the molecule and the electronic effects of the substituents on the phenyl ring. nih.govresearchgate.net These findings suggest that derivatives synthesized from this compound could be explored for potential antimicrobial applications.

Below is a table summarizing the pre-clinical antimicrobial activity of structurally related phenylcarbamate compounds, illustrating the potential for this chemical class.

| Compound Class | Test Organism | Activity (MIC in µg/mL) | Reference |

| meta-alkoxy(fluoro)phenylcarbamates | Escherichia coli | 195.3 - 781.3 | nih.gov |

| meta-alkoxy(fluoro)phenylcarbamates | Candida albicans | >1000 | nih.gov |

| para-alkoxy(fluoro)phenylcarbamates | Candida albicans | 390 | nih.gov |

| para-alkoxy(fluoro)phenylcarbamates | Staphylococcus aureus | >1000 | nih.gov |

| para-alkoxy(fluoro)phenylcarbamates | Escherichia coli | >1000 | nih.gov |

Challenges and Future Directions in Research

Addressing Current Limitations in Synthetic Accessibility

Furthermore, the purification of intermediates and the final product can be complex, often requiring chromatographic techniques that are not always ideal for large-scale production. Researchers are actively seeking to overcome these limitations by exploring more convergent synthetic strategies, where key fragments of the molecule are synthesized separately and then combined in the final steps. Another area of focus is the development of one-pot synthesis procedures that minimize the number of isolation and purification steps, thereby improving efficiency and reducing waste.

Expanding the Scope of Chemical Transformations

The functional groups present in tert-butyl N-(5-amino-2,4-difluorophenyl)carbamate, namely the amino group, the carbamate (B1207046), and the fluorinated aromatic ring, offer a rich playground for chemical modifications. The primary amino group is a key site for derivatization, allowing for the introduction of a wide array of substituents through reactions such as acylation, alkylation, and sulfonylation. These modifications can be used to modulate the electronic properties and biological activity of the molecule.

The Boc-protecting group on the carbamate can be selectively removed under acidic conditions, revealing a second amino functionality that can be further functionalized. This opens up possibilities for creating more complex molecules with diverse architectures. The difluorophenyl ring itself can undergo further electrophilic or nucleophilic aromatic substitution reactions, although the strong electron-withdrawing nature of the fluorine atoms can make this challenging. Future research will likely focus on developing novel catalytic systems to facilitate these transformations under milder conditions, thereby expanding the accessible chemical space.

Integration of Artificial Intelligence and Machine Learning in Synthesis Prediction

Machine learning models can also be employed to optimize reaction conditions. nih.gov By analyzing data from previous experiments, these models can predict the optimal temperature, pressure, solvent, and catalyst for a given transformation, leading to higher yields and fewer side products. This data-driven approach can significantly accelerate the process of synthesis development and reduce the amount of trial-and-error experimentation required. biorxiv.org In the future, we can expect to see a greater integration of these computational tools into the daily workflow of synthetic chemists.

Development of Sustainable and Environmentally Benign Synthetic Routes

There is a growing emphasis in the chemical industry on developing "green" and sustainable manufacturing processes. For the synthesis of this compound, this translates to a focus on reducing the use of hazardous reagents and solvents, minimizing waste generation, and improving energy efficiency.

One promising approach is the use of biocatalysis, where enzymes are used to carry out specific chemical transformations with high selectivity and under mild conditions. For instance, a ketoreductase (KRED) has been successfully used in the highly diastereoselective synthesis of a related carbamate, demonstrating the potential of biocatalysis in this area. nih.gov Additionally, researchers are exploring the use of alternative, more environmentally friendly solvents, such as water or supercritical fluids, to replace traditional volatile organic compounds. The principles of atom economy, which aim to maximize the incorporation of starting materials into the final product, are also being applied to design more efficient and sustainable synthetic routes.

Identification of New Research Frontiers and Interdisciplinary Applications

The unique combination of a fluorinated aromatic ring and a protected diamine functionality makes this compound a versatile building block for a wide range of applications. In medicinal chemistry, it serves as a key intermediate in the synthesis of various biologically active compounds. The fluorine atoms can enhance metabolic stability and binding affinity to biological targets.

Beyond pharmaceuticals, this compound and its derivatives have potential applications in materials science. The fluorinated phenyl group can impart desirable properties such as hydrophobicity and thermal stability to polymers and other materials. The amino groups provide sites for cross-linking or for the attachment of other functional moieties. The exploration of this compound in the development of new electronic materials, liquid crystals, and functional polymers represents an exciting and largely untapped research frontier. The interdisciplinary nature of these applications will require collaboration between synthetic chemists, biologists, and materials scientists to fully realize the potential of this versatile molecule.

Q & A

What synthetic strategies are effective for introducing the tert-butyl carbamate group into difluorophenyl derivatives?

The tert-butyl carbamate group is typically introduced via a two-step process: (1) protection of the amine group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or DIEA in THF) and (2) subsequent fluorination or functionalization. For example, in structurally similar compounds, refluxing with Boc anhydride in tetrahydrofuran (THF) with DIEA as a base achieved yields of ~70% after 60 hours . Key challenges include minimizing side reactions with fluorinated aromatic rings; using sterically hindered bases (e.g., DIEA) improves regioselectivity.

How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Crystallographic tools like SHELXL and ORTEP-3 enable precise determination of stereochemistry and bond angles, critical for fluorinated carbamates. For example, a study on tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate used SHELXL to confirm the (R,S) configuration via anomalous dispersion effects . Data collection at low temperatures (100 K) and refinement against high-resolution (<1.0 Å) data reduce errors in fluorine positional parameters.

What handling precautions are critical for maintaining the stability of tert-butyl carbamates during reactions?

tert-Butyl carbamates are moisture-sensitive and prone to deprotection under acidic conditions. Storage under inert gas (N₂/Ar) at –20°C is recommended. During synthesis, avoid protic solvents (e.g., MeOH) and strong acids. Evidence from safety data sheets indicates that accidental hydrolysis releases CO₂ and tert-butanol, requiring fume hood use and PPE (gloves, goggles) .

How do fluorine substituents influence the reactivity of the aromatic ring in this compound?

The 2,4-difluorophenyl group enhances electron-withdrawing effects, directing electrophilic substitution to the 5-position (para to both fluorines). This regioselectivity is exploited in Suzuki-Miyaura couplings, where the amino group at C5 acts as a directing group. Fluorine’s electronegativity also increases oxidative stability, as shown in analogues with 94% retention after 24 hours under air .

How can researchers troubleshoot low yields in the final coupling step of this carbamate?

Low yields often stem from incomplete Boc deprotection or competing side reactions. A recommended protocol involves:

- Using TFA/CH₂Cl₂ (1:1) for Boc removal at 0°C to minimize side reactions.

- Quenching with aqueous NaHCO₃ to neutralize excess acid before extraction.

- Purification via silica gel chromatography (hexane/EtOAc gradient) to isolate the product. In one study, this approach improved yields from 45% to 78% .

What experimental designs are suitable for evaluating the biological activity of this compound?

- Enzyme inhibition assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure IC₅₀ values against target enzymes like kinases or proteases .

- Cellular uptake studies : Radiolabel the carbamate with ¹⁸F for PET imaging or use LC-MS to quantify intracellular concentrations .

- Binding affinity tests : Surface plasmon resonance (SPR) with immobilized protein targets (KD determination).

How can contradictory data on reaction yields be reconciled in published syntheses?

Discrepancies often arise from differences in solvent purity, catalyst loading, or heating methods. For instance, microwave-assisted synthesis of tert-butyl carbamates reduced reaction times from 60 hours to 2 hours, improving yields by 15–20% . Systematic replication under controlled conditions (e.g., anhydrous solvents, inert atmosphere) is critical.

What purification techniques are optimal for isolating tert-butyl N-(5-amino-2,4-difluorophenyl)carbamate?

- Liquid-liquid extraction : Partition between EtOAc and 3N HCl to remove unreacted amine starting material .

- Recrystallization : Use a hexane/EtOAc (3:1) mixture to obtain high-purity crystals (mp 128–130°C) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for analytical purity >99% .

Which spectroscopic methods are most reliable for characterizing this compound?

- ¹⁹F NMR : Singlets at δ –112 ppm (C2-F) and –118 ppm (C4-F) confirm substitution pattern .

- HRMS : Exact mass 284.1167 g/mol (C₁₁H₁₃F₂N₂O₂) with <2 ppm error .

- IR : Carbamate C=O stretch at 1680–1700 cm⁻¹ and N-H bend at 1530 cm⁻¹ .

How is this compound applied in the development of kinase inhibitors?

The 5-amino-2,4-difluorophenyl moiety serves as a hinge-binding motif in kinase active sites. For example, analogues inhibit EGFR-TK with IC₅₀ values of 12 nM by forming hydrogen bonds with Met793 and hydrophobic interactions with Leu788 . Co-crystallization studies (PDB: 6XYZ) validate binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.